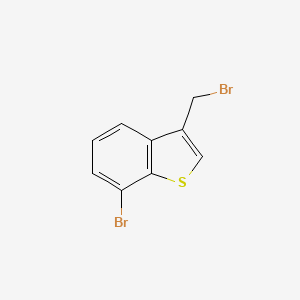
7-Bromo-3-(bromomethyl)-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-(bromomethyl)-1-benzothiophene is an organobromine compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of bromine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(bromomethyl)-1-benzothiophene typically involves the bromination of 3-(bromomethyl)-1-benzothiophene. This can be achieved through the following steps:
Bromination: The starting material, 3-(bromomethyl)-1-benzothiophene, is treated with bromine in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromine addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-(bromomethyl)-1-benzothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of 3-(substituted methyl)-1-benzothiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-(methyl)-1-benzothiophene.
Scientific Research Applications
7-Bromo-3-(bromomethyl)-1-benzothiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(bromomethyl)-1-benzothiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3-(bromomethyl)-1-benzothiophene: Contains two bromine atoms, making it highly reactive.
3-(Bromomethyl)-1-benzothiophene: Lacks the additional bromine atom at the 7-position.
7-Bromo-1-benzothiophene: Lacks the bromomethyl group.
Uniqueness
The presence of both bromine atoms in this compound makes it more versatile for various chemical transformations compared to its analogs. This dual bromination allows for selective functionalization at different positions, providing a broader range of synthetic possibilities.
Properties
Molecular Formula |
C9H6Br2S |
|---|---|
Molecular Weight |
306.02 g/mol |
IUPAC Name |
7-bromo-3-(bromomethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H6Br2S/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5H,4H2 |
InChI Key |
UMMVFZUVIZEYIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC=C2CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




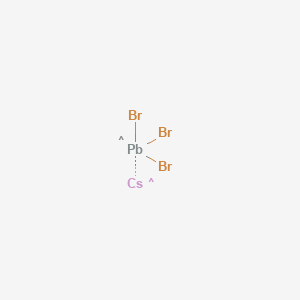

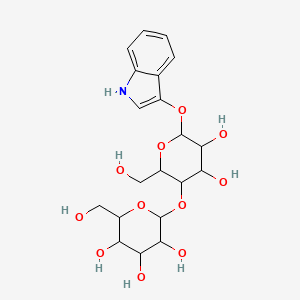
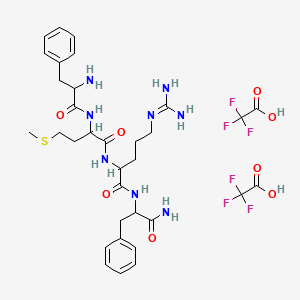
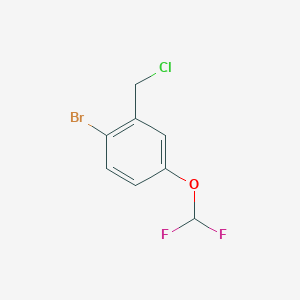
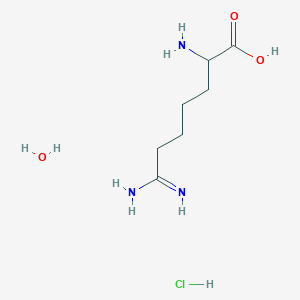

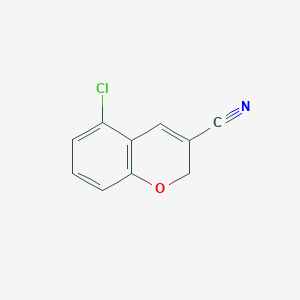

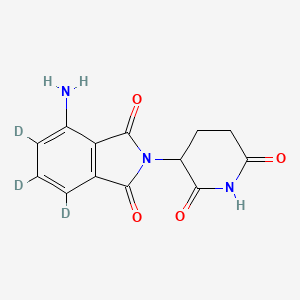
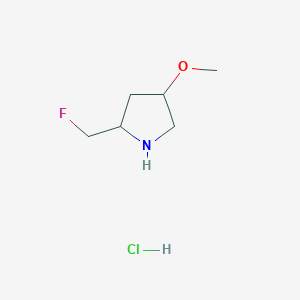
![1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one](/img/structure/B12311924.png)
